molecular formula C10H7BrN2 B3214379 2-Bromo-5-(pyridin-4-yl)pyridine CAS No. 1142197-30-5

2-Bromo-5-(pyridin-4-yl)pyridine

Cat. No.: B3214379
CAS No.: 1142197-30-5
M. Wt: 235.08 g/mol
InChI Key: KVZVYMWKDNGSMA-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-4-yl)pyridine is a heterocyclic organic compound that contains two pyridine rings substituted with a bromine atom

Mechanism of Action

Target of Action

2-Bromo-5-(pyridin-4-yl)pyridine is primarily used as a building block in organic synthesis . It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The mode of action of this compound involves its interaction with organoboron reagents in SM coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve carbon–carbon bond formation via SM coupling reactions . This compound plays a crucial role in the formation of C−N bonds by various cross-coupling reactions . It can also participate in Negishi cross-coupling reactions with aryl halides catalyzed by palladium .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via SM coupling reactions . This enables the synthesis of a wide range of organic compounds, including pyridine derivatives .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the success of SM coupling reactions depends on the use of exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in these reactions can also impact the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyridin-4-yl)pyridine typically involves the bromination of 5-(pyridin-4-yl)pyridine. One common method is the reaction of 5-(pyridin-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyridin-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(pyridin-4-yl)pyridine is unique due to its dual pyridine ring structure, which imparts distinct electronic properties and reactivity compared to other bromopyridine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific functionalities .

Properties

IUPAC Name

2-bromo-5-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVYMWKDNGSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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